2-(5-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
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Overview
Description
2-(5-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is a heterocyclic compound that features a pyridinone ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the pyridinone ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methyl-2-oxo-1,2-dihydropyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce hydroxylated pyridinone derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
2-(5-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a scaffold for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the synthesis of agrochemicals, dyes, and other industrially relevant materials.
Mechanism of Action
The mechanism of action of 2-(5-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, receptors, or other proteins. The pyridinone ring structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function. Detailed studies on its binding affinity and specificity help elucidate the pathways involved in its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
- 2-(5-methoxy-2-methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid
- 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile
Uniqueness
2-(5-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and development.
Properties
CAS No. |
856437-85-9 |
---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
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